

Mass spectrometry (MS) fragmentation pattern of 3-Methoxycyclohexan-1-ol

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Compound of Interest

Compound Name: 3-Methoxycyclohexan-1-ol

CAS No.: 89794-53-6

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An In-Depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of **3-Methoxycyclohexan-1-ol**

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of **3-methoxycyclohexan-1-ol** (C₇H₁₄O₂, Molecular Weight: 130.18 g/mol).^{[1][2]} As a bifunctional molecule containing both a secondary alcohol and a secondary ether on a cyclohexane ring, its fragmentation is governed by competing and cooperative pathways initiated by each functional group. This document serves as a predictive framework for researchers, scientists, and drug development professionals, offering mechanistic insights into the formation of key fragment ions. By understanding these pathways, analysts can achieve more confident structural elucidation and identification of this and structurally related compounds in complex matrices.

Introduction to the Analyte and Ionization Principle

3-Methoxycyclohexan-1-ol is a saturated cyclic compound featuring two key functional groups that dictate its behavior in a mass spectrometer. The secondary alcohol provides a site for dehydration and alpha-cleavage, while the ether linkage offers alternative alpha-cleavage routes. When subjected to Electron Ionization (EI), a hard ionization technique, the molecule is bombarded with high-energy electrons (typically 70 eV).[3] This process ejects an electron from the molecule, forming an energetically unstable molecular ion ($M^{\bullet+}$) with a single unpaired electron.[3][4]

Due to this high internal energy, the molecular ion undergoes extensive and predictable fragmentation. For aliphatic alcohols and ethers, the molecular ion peak is often of low abundance or entirely absent, as the initial fragmentation is extremely rapid.[5][6][7] The resulting fragmentation pattern, a unique fingerprint of the molecule, provides rich structural information.

The Molecular Ion ($M^{\bullet+}$)

The molecular ion of **3-methoxycyclohexan-1-ol** would appear at a mass-to-charge ratio (m/z) of 130. The initial ionization can occur at either oxygen atom's non-bonding electrons or a C-C sigma bond. Given the presence of two heteroatoms, the charge is likely to be localized on one of the oxygens. However, consistent with the behavior of similar cyclic alcohols and aliphatic ethers, the $M^{\bullet+}$ peak at m/z 130 is predicted to be weak or non-existent in the 70 eV EI spectrum.[5][6][8]

Primary Fragmentation Pathways and Mechanistic Analysis

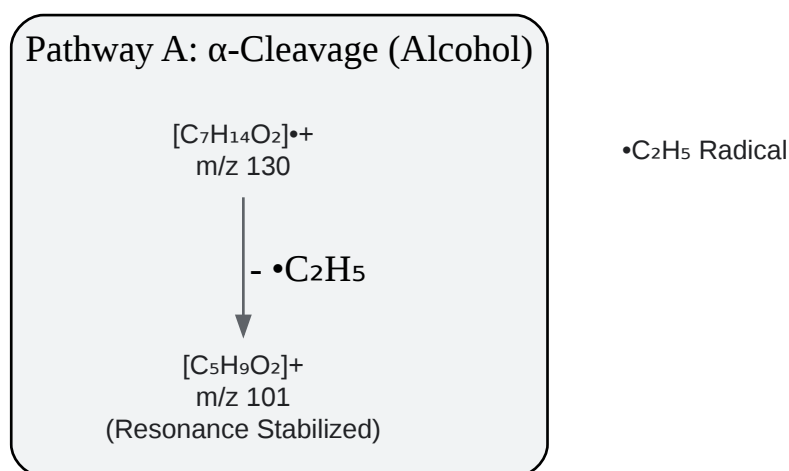
The fragmentation of **3-methoxycyclohexan-1-ol** is directed by the charge localization and the drive to form more stable, even-electron cations.[4] The principal pathways involve alpha-cleavages relative to the functional groups, elimination of neutral molecules, and complex ring cleavages.

Alcohol-Directed Fragmentation

Pathway A: α -Cleavage Adjacent to the Hydroxyl Group Alpha-cleavage is a dominant fragmentation mechanism for alcohols, driven by the formation of a resonance-stabilized

oxonium ion.[5][9] This involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group (C1).

- Cleavage of the C1-C6 bond: This results in the formation of a stable, even-electron cation at m/z 101. This ion retains the methoxy group and the majority of the ring structure.
- Cleavage of the C1-C2 bond: This pathway is also possible and would lead to the same fragment ion at m/z 101.



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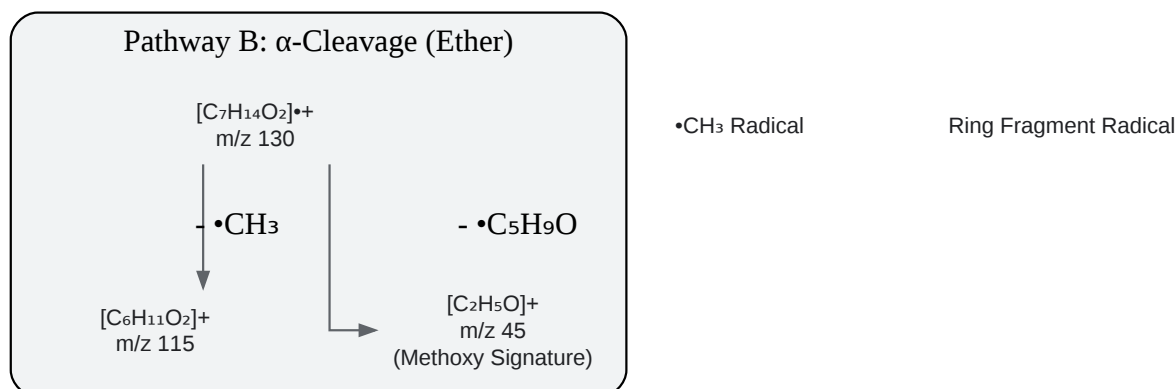
Caption: Pathway A: α -Cleavage at the alcohol group.

Ether-Directed Fragmentation

Pathway B: α -Cleavage Adjacent to the Methoxy Group The ether functionality also directs alpha-cleavage. This can involve either the loss of the methyl group or cleavage of a ring C-C bond adjacent to the methoxy-bearing carbon (C3).

- Loss of the Methyl Radical: Cleavage of the O-CH₃ bond is less common than C-C cleavage, but loss of the $\bullet CH_3$ radical (M-15) can occur, yielding a cation at m/z 115.
- Ring C-C Cleavage: Cleavage of the C2-C3 or C3-C4 bonds is a more significant ether-driven pathway. For instance, cleavage at C2-C3 would generate a resonance-stabilized cation at m/z 59 ([CH₃O=CHCH₃]⁺) after rearrangement, or a larger fragment depending on

the exact bond scission and rearrangement. A key diagnostic ion for methoxy groups is often seen at m/z 45 ($[\text{CH}_2=\text{O}^+\text{CH}_3]$).^[5]



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Caption: Pathway B: α -Cleavage at the ether group.

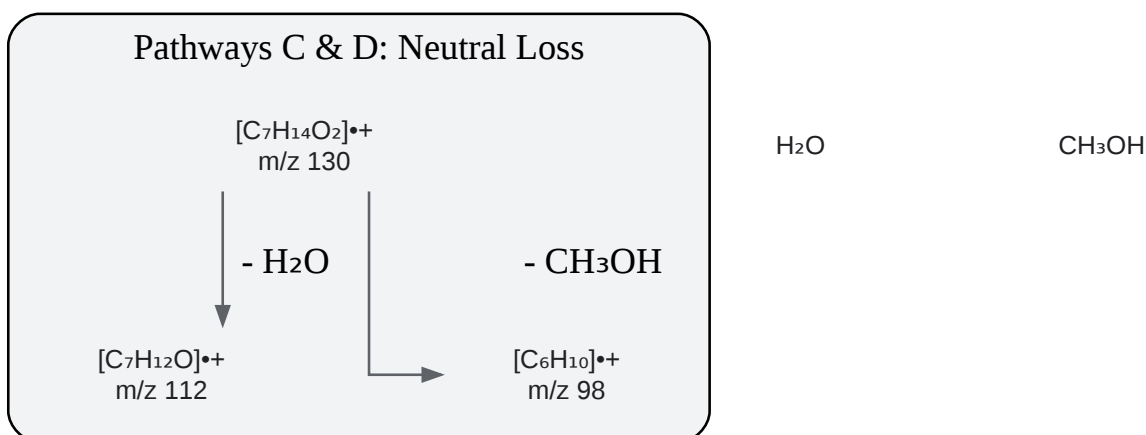
Neutral Loss Pathways

Pathway C: Dehydration (Loss of H_2O) The elimination of a water molecule is a hallmark fragmentation of alcohols, resulting in an M-18 peak.^{[8][9]}

- M-18: Loss of H_2O from the molecular ion at m/z 130 produces a radical cation of a methoxycyclohexene isomer at m/z 112. This ion is often prominent and can undergo further fragmentation, such as a retro-Diels-Alder reaction if a double bond forms in a suitable position.

Pathway D: Loss of Methanol (CH_3OH) A rearrangement reaction can lead to the elimination of a neutral methanol molecule (M-32).

- M-32: The loss of methanol from the molecular ion generates a cyclohexene radical cation at m/z 98.



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